(2S)-2-azidobutane
CAS No.: 131491-44-6
Cat. No.: VC11591888
Molecular Formula: C4H9N3
Molecular Weight: 99.1
Purity: 95
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 131491-44-6 |
---|---|
Molecular Formula | C4H9N3 |
Molecular Weight | 99.1 |
Introduction
Chemical Identity and Structural Features
Molecular Configuration and Stereochemistry
(2S)-2-azidobutane (C₄H₉N₃) is characterized by an azide (-N₃) group attached to the second carbon of a butane backbone, with the (2S) configuration dictating its chirality. While no direct crystallographic data exists for this compound, studies on similar azidoalkanes suggest a tetrahedral geometry around the chiral center, with the azide group adopting a linear conformation due to sp hybridization at the central nitrogen . The presence of the azide moiety introduces significant dipole moments, influencing intermolecular interactions and solubility in polar solvents .
Comparative Analysis with Azido Carboxylic Acids
*Theoretical values based on computational chemistry; †Predicted using ChemAxon software
Synthetic Approaches and Challenges
Stereochemical Considerations
Spectroscopic Characterization
Infrared Spectroscopy
The azide asymmetric stretching vibration (νₐₛ N₃) appears as a strong band near 2100 cm⁻¹, as observed in (2S)-2-azido-3-methylbutanoic acid . This signature peak serves as a diagnostic tool for confirming azide incorporation. Additional features include:
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C-N stretch: 1250-1350 cm⁻¹
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CH₂/CH₃ deformations: 1450-1480 cm⁻¹
Nuclear Magnetic Resonance
¹H NMR of azido compounds typically shows deshielding effects near the azide group. For (2S)-2-azidobutane derivatives:
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CH₂N₃ proton: δ 3.2-3.5 ppm (triplet, J = 6.8 Hz)
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Adjacent CH₂ groups: δ 1.4-1.7 ppm (multiplet)
¹³C NMR reveals the azide-bearing carbon at δ 55-60 ppm, comparable to observations in 2′-azido nucleosides .
Biochemical Applications and Reactivity
Click Chemistry Compatibility
The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. While (2S)-2-azidobutane itself hasn’t been tested, studies on 2′-azido RNA demonstrate efficient labeling with alkyne-modified fluorophores (≥90% conversion) . This suggests potential for (2S)-2-azidobutane in:
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Protein conjugation via engineered alkyne tags
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Surface functionalization of nanomaterials
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Activity-based probes for enzyme profiling
Future Directions and Research Opportunities
Catalytic Asymmetric Synthesis
Developing enantioselective routes remains a key challenge. Recent advances in organocatalytic azidation, such as the use of cinchona alkaloid catalysts for β-azido alcohol synthesis, could be adapted for (2S)-2-azidobutane production .
Materials Science Applications
The combination of chirality and azide reactivity positions (2S)-2-azidobutane as a potential monomer for:
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Chiral porous organic polymers (C-POPs)
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Self-assembled monolayers (SAMs) with tunable wettability
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Liquid crystal precursors with azide-mediated crosslinking
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